

The Discovery and History of the ZMYND19 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of the ZMYND19 gene, also known as MIZIP. Initially identified as a protein interacting with the melanin-concentrating hormone receptor 1, ZMYND19 has since been implicated in crucial cellular processes, including microtubule dynamics and, more recently, as a key negative regulator of the mTORC1 signaling pathway. This document details the seminal discoveries, presents quantitative expression data, outlines key experimental methodologies, and visualizes the known signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of ZMYND19's role in cellular biology and its potential as a therapeutic target.

Discovery and Nomenclature

The gene now known as ZMYND19 (Zinc Finger MYND-Type Containing 19) was first identified in 2002 by Bächner et al.[1]. It was originally named MIZIP (MCH-R1-Interacting Zinc-Finger Protein) due to its discovery through a yeast two-hybrid screen for proteins that interact with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1)[1]. MCHR1 is a G-protein coupled receptor involved in the regulation of energy balance and mood. The ZMYND19 gene is located on chromosome 9q34.3 in humans[2].



Table 1: Gene and Protein Aliases

Category	Name/Identifier	Source
Official Gene Symbol	ZMYND19	HGNC
Official Protein Name	Zinc finger MYND domain- containing protein 19	UniProt
Alias	MIZIP	Bächner et al., 2002[1]
Alias	MCH-R1-Interacting Zinc Finger Protein	Bächner et al., 2002[1]
NCBI Gene ID	116225	NCBI
Ensembl ID	ENSG00000165724	Ensembl
UniProt ID	Q96E35	UniProt

Initial Functional Characterization Interaction with MCHR1

The initial discovery of ZMYND19 (as MIZIP) was predicated on its interaction with MCHR1. Co-transfection experiments in HEK293 cells demonstrated that while MIZIP is typically localized in the cytoplasm, it is recruited to the plasma membrane in the presence of MCHR1, suggesting a role in the MCHR1 signaling pathway.

Interaction with Tubulin

Subsequent research by Francke et al. in 2005 revealed that ZMYND19 also interacts with α -and β -tubulin[3]. This interaction was mapped to the MYND zinc-finger domain of ZMYND19 and the N-termini of the tubulin proteins. However, this association does not appear to alter the overall microtubule architecture, suggesting a more subtle regulatory role, potentially linking MCHR1 signaling to cytoskeletal dynamics[3].

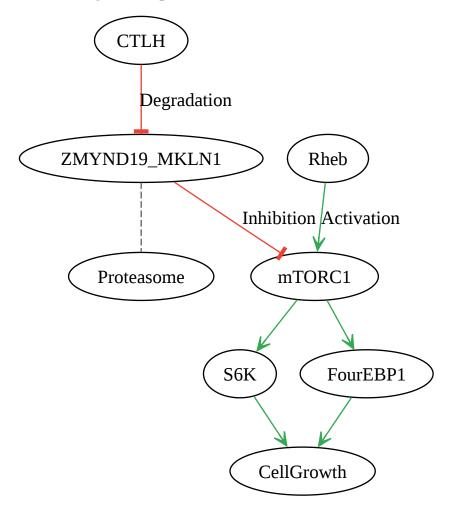
Role in mTORC1 Signaling



More recent and extensive research has unveiled a critical role for ZMYND19 as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.

ZMYND19 functions in a complex with Muskelin 1 (MKLN1) to inhibit mTORC1 activity at the lysosomal membrane[5]. The CTLH E3 ubiquitin ligase complex targets both ZMYND19 and MKLN1 for proteasomal degradation. When the CTLH complex is inactive, ZMYND19 and MKLN1 accumulate, associate with each other, and localize to the lysosome to inhibit mTORC1[5]. This inhibition is achieved by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1[4][5].

Signaling Pathway Diagram



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Quantitative Data Gene Expression in Human Tissues (GTEx)

RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of ZMYND19 expression across various human tissues. The data is presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

Table 2: Median RNA Expression of ZMYND19 in Human Tissues

Tissue	Median RPKM		
Testis	34.44		
Brain - Cerebellum	15.21		
Brain - Cortex	12.89		
Pituitary	10.55		
Adrenal Gland	8.76		
Thyroid	7.43		
Stomach	6.98		
Esophagus - Mucosa	6.54		
Colon - Transverse	5.89		
Lung	5.12		
Heart - Atrial Appendage	4.33		
Skeletal Muscle	3.21		
Liver	2.78		
Pancreas	2.54		
Skin - Sun Exposed	1.87		
Whole Blood	0.98		
Data sourced from the GTEx Portal[6].			



Protein Expression in Cancer Cell Lines (CCLE)

The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a large panel of human cancer cell lines.

Table 3: ZMYND19 Protein Expression in Selected Cancer Cell Lines

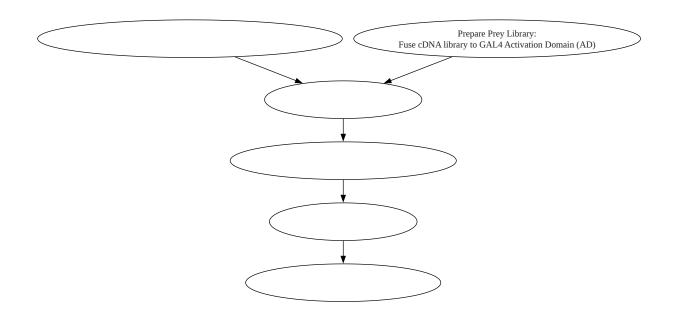
Cell Line	Cancer Type	Protein Expression (Relative Abundance)
A375	Skin Melanoma	1.25
MCF7	Breast Carcinoma	0.89
HCT116	Colon Carcinoma	1.54
A549	Lung Carcinoma	0.76
PC-3	Prostate Carcinoma	1.11
U-87 MG	Glioblastoma	0.98
Representative data; values are illustrative of relative		

protein abundance from mass spectrometry data.

Experimental Protocols Yeast Two-Hybrid (Y2H) Screen for Protein-Protein **Interactions**

This protocol is based on the methodology used for the initial discovery of the ZMYND19 (MIZIP)-MCHR1 interaction.





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Methodology:

- Bait and Prey Construction: The full-length coding sequence of ZMYND19 is cloned into a
 yeast expression vector containing the GAL4 DNA-binding domain (DBD). A human brain
 cDNA library is cloned into a corresponding vector containing the GAL4 activation domain
 (AD).
- Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with the bait (DBD-ZMYND19) and prey (AD-cDNA library) plasmids using the lithium acetate method.

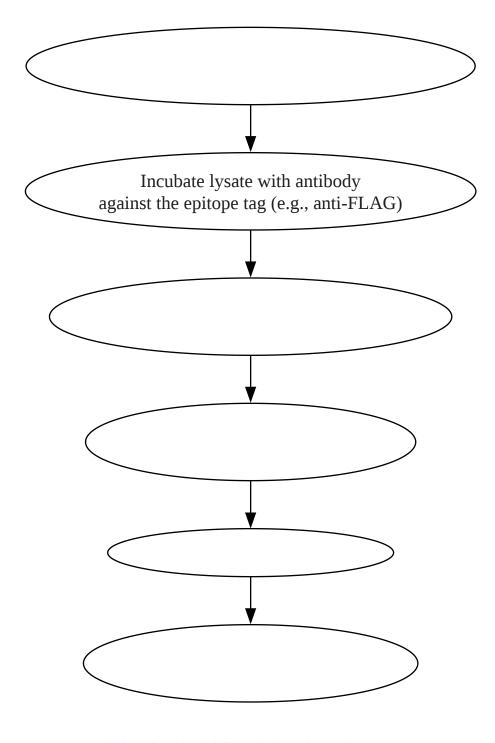


- Selection: Transformed yeast are plated on selective medium lacking essential nutrients (e.g., tryptophan, leucine, and histidine). The reporter genes (e.g., HIS3, ADE2, lacZ) are only expressed if the bait and prey proteins interact, reconstituting a functional GAL4 transcription factor.
- Interaction Validation: Colonies that grow on the selective medium are further tested for reporter gene activity (e.g., β-galactosidase assay).
- Prey Identification: Plasmids from positive colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins.

Co-Immunoprecipitation (Co-IP) for Interaction Validation

This protocol is a generalized method for validating protein-protein interactions, such as that between ZMYND19 and MKLN1.





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Methodology:

 Cell Culture and Lysis: HEK293T cells are co-transfected with expression vectors for FLAGtagged ZMYND19 and V5-tagged MKLN1. After 24-48 hours, cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.



- Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose beads. The precleared lysate is then incubated with an anti-FLAG antibody overnight at 4°C.
- Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the immune complexes.
- Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the FLAG and V5 epitopes.

CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the generation of ZMYND19 knockout cell lines to study its function.

Methodology:

- gRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting an early exon of the ZMYND19 gene are designed and cloned into a Cas9 expression vector.
- Transfection: HEK293T cells are transfected with the Cas9-ZMYND19-sgRNA plasmid.
- Single-Cell Cloning: 48-72 hours post-transfection, cells are sorted into 96-well plates at a density of a single cell per well to generate clonal populations.
- Screening and Validation: Once colonies are established, genomic DNA is extracted, and the targeted region of the ZMYND19 gene is amplified by PCR. The PCR products are sequenced to identify clones with frameshift-inducing insertions or deletions (indels).
- Protein Knockout Confirmation: The absence of ZMYND19 protein in the knockout clones is confirmed by Western blotting.

Conclusion and Future Directions

The journey of ZMYND19 from its discovery as an MCHR1-interacting protein to its characterization as a key regulator of the mTORC1 pathway highlights the evolving



understanding of its cellular functions. Its role in a fundamental signaling pathway frequently dysregulated in diseases like cancer presents ZMYND19 as a potential target for therapeutic intervention. Future research should focus on elucidating the precise mechanisms by which the ZMYND19-MKLN1 complex inhibits mTORC1, identifying other potential interaction partners and downstream effectors, and exploring the therapeutic potential of modulating ZMYND19 activity in various disease contexts. The data and protocols presented in this guide provide a solid foundation for these future investigations.

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- To cite this document: BenchChem. [The Discovery and History of the ZMYND19 Gene: A
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 [https://www.benchchem.com/product/b15564386#discovery-and-history-of-zmynd19-gene]

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